molecular formula C9H6BrNO2 B1279479 6-bromo-7-methyl-1H-indole-2,3-dione CAS No. 129833-54-1

6-bromo-7-methyl-1H-indole-2,3-dione

Cat. No. B1279479
M. Wt: 240.05 g/mol
InChI Key: GTMRDSCDZYHHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102684B2

Procedure details

A mixture of N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide (18.0 g, 0.07 mol), conc.H2SO4 (150 mL) is stirred at 80° C. for 1 h. After reaction, poured the reaction mixture to ice water (2 L) the mixture is filtered and the solid is dried under vacuum to give product.
Name
N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:14])=[C:4]([NH:8][C:9](=[O:13])[CH:10]=NO)[CH:5]=[CH:6][CH:7]=1.[OH:15]S(O)(=O)=O>>[Br:1][C:2]1[C:3]([CH3:14])=[C:4]2[C:5]([C:10](=[O:15])[C:9](=[O:13])[NH:8]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
18 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)NC(C=NO)=O)C
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the solid is dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give product

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C2C(C(NC2=C1C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.